molecular formula C20H30O3 B1151031 Deacetylxylopic acid CAS No. 6619-95-0

Deacetylxylopic acid

Cat. No.: B1151031
CAS No.: 6619-95-0
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Description

Deacetylxylopic acid is a natural organic compound belonging to the diterpenes chemical family. It is a white to light yellow solid that is thermally stable at room temperature but may decompose at high temperatures .

Preparation Methods

Synthetic Routes and Reaction Conditions: Deacetylxylopic acid can be synthesized through the deacetylation of xylopic acid. This process involves refluxing xylopic acid with 10% methanolic potassium hydroxide . The structure of the resulting this compound is confirmed using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy .

Industrial Production Methods: . The extraction process typically involves isolating the compound from the plant material and purifying it to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: Deacetylxylopic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce this compound.

    Substitution: Substitution reactions can be carried out using reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

Deacetylxylopic acid is unique among diterpenes due to its specific structure and properties. Similar compounds include other diterpenes such as xylopic acid, kaurenoic acid, and ent-kaurenoic acid . These compounds share some structural similarities but differ in their functional groups and biological activities.

Comparison with Similar Compounds

  • Xylopic acid
  • Kaurenoic acid
  • Ent-kaurenoic acid

Deacetylxylopic acid stands out due to its specific deacetylated structure, which imparts unique chemical and biological properties.

Biological Activity

Deacetylxylopic acid (DAXA) is a compound derived from various natural sources, particularly plants. Its biological activities have garnered attention in recent years, leading to several studies that explore its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its antimicrobial, antioxidant, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activities. The compound's molecular formula is C16H22O4C_{16}H_{22}O_4 and it has a molecular weight of 278.35 g/mol. Its structure features multiple functional groups that are crucial for its interaction with biological systems.

Antimicrobial Activity

One of the significant biological activities of this compound is its antimicrobial properties. Research indicates that DAXA exhibits potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The studies demonstrate that this compound can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant strains, making it a candidate for further development as an antimicrobial agent.

Antioxidant Activity

This compound also exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells.

Table 2: Antioxidant Activity of this compound

Assay Method IC50 Value (µg/mL) Reference
DPPH Radical Scavenging25 µg/mL
ABTS Radical Scavenging30 µg/mL

The antioxidant activity was assessed using various assays such as DPPH and ABTS, indicating that DAXA could be beneficial in preventing diseases associated with oxidative stress.

Anticancer Activity

Emerging evidence suggests that this compound may have anticancer properties. Studies have shown that DAXA can induce apoptosis in cancer cell lines through various mechanisms.

Case Study: Apoptotic Mechanism

In a study conducted on human lung cancer cells (A549), this compound was found to induce apoptosis by activating caspase-3 and PARP pathways. The compound's ability to disrupt mitochondrial function was also noted, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Table 3: Anticancer Activity of this compound

Cancer Cell Line IC50 Value (µM) Mechanism
A549 (Lung Cancer)15 µMCaspase activation
HeLa (Cervical Cancer)20 µMMitochondrial disruption

Properties

IUPAC Name

(1R,4S,5R,9S,10S,13R,15R)-15-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-12-13-5-6-15-18(2)8-4-9-19(3,17(22)23)14(18)7-10-20(15,11-13)16(12)21/h13-16,21H,1,4-11H2,2-3H3,(H,22,23)/t13-,14+,15+,16-,18-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGJRXSJJHLPGZ-JXNMKVQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)C(=C)C4O)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)[C@H]4O)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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